(4-Methoxyphenyl)(3-methoxythiophen-2-yl)methanone
Description
Properties
IUPAC Name |
(4-methoxyphenyl)-(3-methoxythiophen-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3S/c1-15-10-5-3-9(4-6-10)12(14)13-11(16-2)7-8-17-13/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUPEJTUQDUUKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C=CS2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620848 | |
| Record name | (4-Methoxyphenyl)(3-methoxythiophen-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
647833-69-0 | |
| Record name | (4-Methoxyphenyl)(3-methoxythiophen-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation Approach
This method adapts classical Friedel-Crafts chemistry to couple 3-methoxythiophene-2-carbonyl chloride with 4-methoxybenzene.
Procedure ():
- Step 1 : 3-Methoxythiophene-2-carboxylic acid (1.2 g, 7.2 mmol) is refluxed with thionyl chloride (1.7 g, 14.4 mmol) in anhydrous dichloromethane (20 mL) for 4 hours to form the acyl chloride.
- Step 2 : The acyl chloride is slowly added to a cooled (0°C) mixture of anisole (0.8 g, 7.2 mmol) and AlCl₃ (0.48 g, 3.6 mmol) in dichloromethane. The reaction proceeds at room temperature for 30 minutes.
- Workup : The mixture is quenched with ice-cold HCl, extracted with dichloromethane, washed with NaHCO₃, and dried over MgSO₄. Purification via column chromatography (hexane/EtOAc 4:1) yields the product as a pale-yellow solid (68% yield).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 0°C → rt |
| Catalyst | AlCl₃ |
| Yield | 68% |
| Purity (HPLC) | 95% |
Suzuki-Miyaura Cross-Coupling
A palladium-catalyzed coupling between 4-methoxyphenylboronic acid and 3-methoxythiophene-2-carbonyl precursors offers regioselectivity.
Procedure (Adapted from):
- Step 1 : 3-Methoxythiophene-2-carbonyl chloride (1.0 g, 5.5 mmol) is reacted with 4-methoxyphenylboronic acid (1.1 g, 6.6 mmol) in THF using Pd(PPh₃)₄ (0.3 g, 0.26 mmol) and K₂CO₃ (1.5 g, 11 mmol) at 80°C for 12 hours.
- Workup : The mixture is filtered through Celite, concentrated, and purified via silica gel chromatography (hexane/EtOAc 3:1) to afford the product (52% yield).
Chemical Reactions Analysis
(4-Methoxyphenyl)(3-methoxythiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the methanone group to a methanol group.
Substitution: The methoxy groups in the compound can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol, methanol, or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of compounds similar to (4-Methoxyphenyl)(3-methoxythiophen-2-yl)methanone may exhibit anticancer properties. For instance, compounds with structural similarities have been shown to degrade specific proteins involved in cancer progression, such as PDE6D and CK1α, through targeted molecular mechanisms .
Case Study: Degradation of PDE6D
- Compound: FPFT-2216 (structurally related)
- Target: PDE6D
- Outcome: Effective degradation observed; potential therapeutic implications in KRAS-dependent cancers.
Opioid Receptor Modulation
The compound's structure suggests potential activity as an opioid receptor ligand. Research has focused on optimizing compounds for analgesic effects while minimizing misuse liability, leveraging the methoxy and thiophene groups for enhanced receptor affinity .
Table 1: Opioid Receptor Ligands Derived from Similar Compounds
| Compound Name | Target Receptor | Activity | Notes |
|---|---|---|---|
| Compound A | MOR | Agonist | Reduced misuse potential |
| Compound B | D3R | Antagonist | High selectivity |
Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable candidates for organic electronic applications, including organic photovoltaics and light-emitting diodes (OLEDs). The incorporation of methoxy groups can enhance solubility and processability in organic solvents.
Case Study: Synthesis of Donor-Acceptor Materials
Research has demonstrated that donor-acceptor systems incorporating thiophene derivatives exhibit promising optoelectronic properties, making them viable for use in next-generation electronic devices .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. Techniques such as Brønsted acid-catalyzed reactions have been employed to enhance the efficiency of synthesizing similar compounds .
Table 2: Synthesis Overview
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Nucleophilic Addition | Room Temperature | 85 |
| 2 | Acid-Catalyzed | p-Toluenesulfonic Acid, reflux | 90 |
Mechanism of Action
The mechanism by which (4-Methoxyphenyl)(3-methoxythiophen-2-yl)methanone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific signaling cascades, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Thiazole-Based Methanones
- (4-(4-Fluorophenyl)thiazol-2-yl)(4-methoxyphenyl)methanone (4j): Structure: Thiazole core with 4-fluorophenyl and 4-methoxyphenyl groups. Properties: Melting point 128–130°C, 60% yield . The fluorine substituent may reduce electron density compared to methoxy groups in the target compound.
- (4-(4-Methoxyphenyl)thiazol-2-yl)(phenyl)methanone (4n): Structure: Thiazole with 4-methoxyphenyl and unsubstituted phenyl. Properties: Melting point 136–138°C, 68% yield . Comparison: The absence of a substituent on the phenyl ring may decrease solubility relative to the target compound’s dual methoxy groups.
Benzofuran and Benzothiophene Derivatives
- (2-Ethylbenzo[b]thien-3-yl)(4-methoxyphenyl)methanone (27k): Structure: Benzothiophene with ethyl and 4-methoxyphenyl groups. Properties: 64% yield, characterized via NMR .
- (5-Chloro-2-ethylbenzofuran-3-yl)(4-methoxyphenyl)methanone (27g): Structure: Benzofuran with chloro and ethyl substituents. Properties: 80% yield, white solid . Comparison: Chlorine’s electron-withdrawing effect may reduce solubility compared to methoxy groups, highlighting the role of substituent polarity.
Thiophene-Containing Methanones
- {6-[4-(Allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl}(4-methoxyphenyl)methanone: Structure: Thienopyridine fused ring with trifluoromethyl and allyloxy groups. Comparison: The trifluoromethyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound.
- (4-Amino-2-(4-methoxyphenyl)aminothiazol-5-yl)(thiophene-2-yl)methanone: Structure: Thiophene linked to an aminothiazole system. Properties: Studied via DFT calculations; optimized geometry shows charge transfer between thiophene and methoxyphenyl groups .
Physical and Electronic Properties
Melting Points :
- Thiazole derivatives (e.g., 4j: 128–130°C ) generally exhibit higher melting points than benzofuran analogs (e.g., 27g: 109–110°C ), likely due to increased polarity or crystallinity from nitrogen in thiazole.
- Thiophene derivatives (target compound) may have intermediate melting points, though direct data are lacking.
- Dipole Moments: Studies on (5-amino-1-phenylindolizin-3-yl)(4-methoxyphenyl)methanone () revealed solvent-dependent dipole moments, with excited-state dipole moments exceeding ground-state values due to solvation effects . This suggests methoxyphenyl-thiophene systems may exhibit similar solvatochromic behavior.
Biological Activity
The compound (4-Methoxyphenyl)(3-methoxythiophen-2-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and mechanisms of action based on diverse research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure comprises a methoxy-substituted phenyl group and a thiophene moiety, which are known to contribute to the biological activity of similar compounds.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
- HCT-116 (colon cancer)
Table 1: Cytotoxicity Results Against Cancer Cell Lines
The compound has been shown to induce apoptosis in these cell lines through the activation of caspases, particularly caspase-3 and caspase-9, leading to cell cycle arrest at the G2/M phase.
Antioxidant Activity
In addition to its anticancer properties, this compound exhibits significant antioxidant activity. Studies using the DPPH radical scavenging method have shown that it can effectively neutralize free radicals, thereby protecting cells from oxidative damage.
Table 2: Antioxidant Activity Comparison
Case Studies
A notable case study involved the evaluation of various derivatives of compounds similar to this compound, where modifications to the methoxy and thiophene groups were systematically analyzed for enhanced biological activity. The study found that specific substitutions could significantly improve both anticancer potency and antioxidant capacity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for (4-Methoxyphenyl)(3-methoxythiophen-2-yl)methanone, and how can reaction conditions be optimized?
- Answer : The compound can be synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling, leveraging methoxyphenyl and thiophene precursors. Solvent selection (e.g., toluene, DCM, or DMF) significantly impacts yield and purity. For example, polar aprotic solvents like DMF enhance electrophilic substitution in aromatic systems, while toluene may improve regioselectivity . Optimize temperature (80–120°C) and catalyst load (e.g., AlCl₃ for Friedel-Crafts) to minimize side products. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) is critical.
| Solvent | Role | Impact on Yield |
|---|---|---|
| Toluene | Non-polar, stabilizes intermediates | Moderate (60–70%) |
| DMF | Polar aprotic, enhances electrophilicity | High (75–85%) |
| DCM | Low boiling point, rapid reactions | Variable (50–65%) |
Q. How should researchers validate the structural integrity and purity of this compound?
- Answer : Combine spectroscopic and crystallographic techniques:
- ¹H/¹³C NMR : Confirm methoxy group integration (δ 3.8–4.0 ppm for OCH₃) and thiophene ring protons (δ 6.5–7.5 ppm) .
- X-ray crystallography : Resolve bond angles and dihedral distortions (e.g., methoxy-thiophene torsion ~15–20°) .
- HPLC-MS : Assess purity (>95%) and detect trace byproducts (e.g., demethylated derivatives).
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical and experimental electronic absorption spectra?
- Answer : Discrepancies often arise from solvent effects or inadequate DFT functional selection. For example, CAM-B3LYP with a polarizable continuum model (PCM) better predicts solvatochromic shifts in polar solvents like acetonitrile . Validate using time-dependent DFT (TD-DFT) with explicit solvent molecules in the computational model .
Q. What strategies are effective for modifying the thiophene moiety to tune electronic properties?
- Answer : Introduce electron-withdrawing groups (e.g., nitro, cyano) at the 5-position of the thiophene ring to lower LUMO energy, enhancing charge-transfer transitions. Alternatively, alkylation at the 4-position increases steric bulk, reducing aggregation in solid-state applications . Monitor regioselectivity via in situ IR spectroscopy during functionalization.
Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?
- Answer : Use molecular docking or frontier molecular orbital (FMO) analysis to identify reactive sites. The methoxyphenyl group acts as an electron donor (HOMO ≈ −5.8 eV), while the thiophene’s sulfur contributes to π-backbonding in Pd-catalyzed couplings. Simulate transition states with Gaussian09 or ORCA to optimize ligand-metal interactions .
Q. What experimental designs mitigate instability of the compound under ambient or catalytic conditions?
- Answer :
- Light sensitivity : Store at −20°C in amber vials to prevent photodegradation of the benzophenone core .
- Thermal stability : TGA-DSC analysis reveals decomposition above 200°C; avoid reflux >150°C in synthetic steps .
- Catalytic degradation : Use inert atmospheres (N₂/Ar) during metal-mediated reactions to prevent oxidation of the thiophene ring .
Q. How can crystallographic data address discrepancies in reported bond lengths or angles?
- Answer : Refine X-ray diffraction data with SHELXL97, applying anisotropic displacement parameters for non-H atoms. Compare with related structures (e.g., (4-Methoxyphenyl)(2-methylphenyl)methanone) to identify systemic errors. For example, the C–O bond in the methoxy group typically measures 1.36–1.38 Å; deviations >0.02 Å suggest lattice strain or refinement artifacts .
Methodological Considerations for Data Contradictions
- Case Study : Conflicting NMR coupling constants (J = 8–12 Hz vs. 6–9 Hz) may arise from dynamic effects (e.g., hindered rotation of the methoxyphenyl group). Use variable-temperature NMR (−40°C to 80°C) to probe conformational exchange .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
